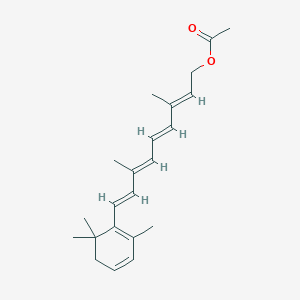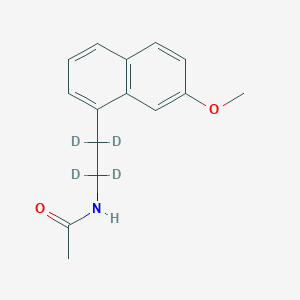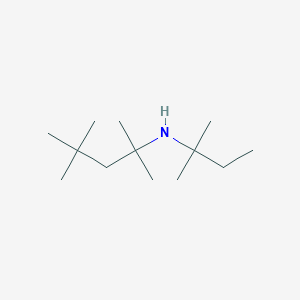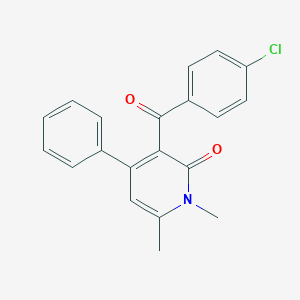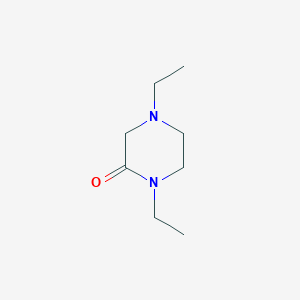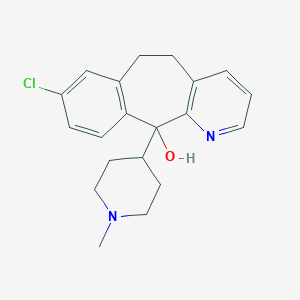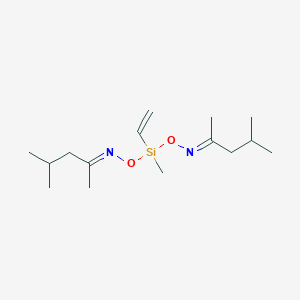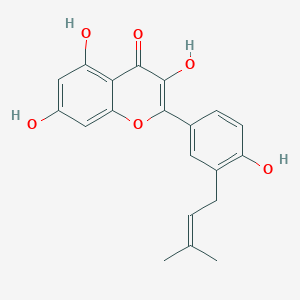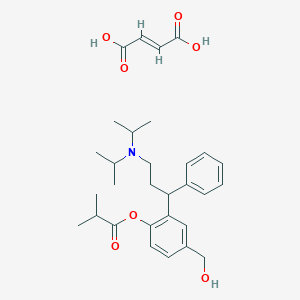
DIG(Pfp)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIG(Pfp)2, also known as bis-pentafluorophenyl diglycolic acid, is a chemical compound with the molecular formula C16H4F10O5 and a molecular weight of 466.18 g/mol . This compound is primarily used in proteomics research and is known for its unique properties derived from the pentafluorophenyl group.
科学研究应用
DIG(Pfp)2 has a wide range of applications in scientific research, including:
Proteomics: It is used for labeling and detecting proteins, aiding in the study of protein interactions and functions.
Bioconjugation: The compound is employed in the conjugation of biomolecules, such as attaching fluorophores to proteins for imaging studies.
Peptide Synthesis: This compound is valuable in peptide synthesis, particularly for forming amide bonds with high efficiency.
Biological Research: It is used in the analysis of plant proteins under stress conditions, contributing to the understanding of protein interaction networks and damage mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
DIG(Pfp)2 is synthesized through the esterification of diglycolic acid with pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
DIG(Pfp)2 undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are diglycolic acid and pentafluorophenol.
作用机制
The mechanism of action of DIG(Pfp)2 involves its ability to form stable ester bonds with various biomolecules. The pentafluorophenyl group enhances the reactivity of the ester, making it an effective reagent for bioconjugation and peptide synthesis. The compound targets primary amines in biomolecules, facilitating the formation of amide bonds .
相似化合物的比较
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and are used for similar applications in bioconjugation and peptide synthesis.
Succinimidyl Esters: These esters are also used for forming amide bonds but are more susceptible to hydrolysis compared to pentafluorophenyl esters.
Uniqueness
DIG(Pfp)2 is unique due to its enhanced stability and reactivity, which make it less prone to spontaneous hydrolysis during conjugation reactions. This property allows for more efficient and reliable bioconjugation and peptide synthesis compared to other ester reagents .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBHSPJYBFDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4F10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433628 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158573-58-1 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
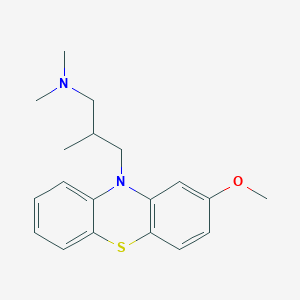
acetic acid](/img/structure/B129763.png)
